[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid
Description
Properties
IUPAC Name |
(5-fluoro-2-morpholin-4-ylpyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFN2O3/c11-8-6-12-9(5-7(8)10(14)15)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWZPKPUBFUIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)N2CCOCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boronic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and toluene. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is often a biaryl compound .
Scientific Research Applications
Anticancer Properties
Research indicates that [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid exhibits significant anticancer activity. A study demonstrated that compounds with similar structures inhibit cell proliferation in leukemia models, suggesting potential use as anticancer agents. The mechanism of action may involve interference with cellular pathways critical for cancer cell survival, such as the inhibition of specific kinases or enzymes involved in nucleotide metabolism .
Antimicrobial Applications
The compound has also shown promise as an antimicrobial agent. Boronic acids are known to interact with various biological targets, including enzymes that are crucial for bacterial survival. This interaction can lead to the development of new antibiotics or adjuvants that enhance the efficacy of existing antimicrobial therapies .
Synthetic Utility
Reagent in Organic Synthesis
this compound serves as a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, enabling the construction of complex organic molecules. The presence of the boronic acid group facilitates the coupling with aryl halides, leading to the formation of biaryl compounds that are important in pharmaceuticals and materials science .
Functionalization of Biomolecules
The compound's ability to form stable complexes with diols makes it useful in modifying biomolecules. This property is exploited in the development of sensors and probes for detecting carbohydrates and other biomolecules, enhancing analytical techniques used in biochemical research .
Therapeutic Potential
Drug Development
Given its biological activity, this compound is being explored as a lead compound for drug development. Its structural features allow for modifications that can enhance potency and selectivity against specific targets. Ongoing research aims to optimize its pharmacokinetic properties to improve its therapeutic index .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid involves its ability to form stable complexes with various molecular targets. This is primarily due to the boronic acid group, which can interact with diols and other nucleophiles. These interactions can modulate biological pathways and affect the activity of enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Halogen-Substituted Analogs
2-Bromo-5-fluoropyridine-4-boronic acid (CAS: N/A)
- (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid (CAS: 1354758-81-8) Substituents: Chlorophenyl group at 2-position. Molecular Weight: 256.05 g/mol.
Alkoxy and Amine-Substituted Analogs
5-Fluoro-2-methoxypyridine-4-boronic acid (CAS: 1043869-98-2)
5-Fluoro-2-(piperidin-4-yl)pyridine-4-boronic acid (CAS: 2225175-04-0)
Alkyl-Substituted Analogs
Comparative Analysis of Key Properties
Biological Activity
[5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound is primarily recognized for its role in drug discovery, particularly as a reagent in cross-coupling reactions like the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.
The molecular formula of this compound is with a molecular weight of 183.01 g/mol. The presence of the fluorine atom, morpholine ring, and boronic acid group contributes to its distinct reactivity and stability, making it valuable in both research and industrial applications.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, modulating biological pathways and affecting enzyme and receptor activities. This interaction is crucial in drug design, particularly for targeting enzymes involved in cancer proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia cells. For instance, compounds similar to this boronic acid have shown potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the efficacy of several boronic acid derivatives against L1210 mouse leukemia cells. Compounds exhibited strong growth inhibition, suggesting potential as therapeutic agents in leukemia treatment .
- Mechanistic Insights : The mechanism of action was explored through NMR studies, indicating that these compounds could release active nucleotide forms intracellularly, contributing to their anticancer effects .
- Dual Inhibition : Recent findings suggest that derivatives containing similar structures can inhibit both EGFR and DHFR enzymes, showcasing their potential as dual inhibitors in cancer therapy .
Research Applications
The compound's unique properties make it suitable for various applications:
- Drug Development : It is utilized in synthesizing new pharmaceuticals aimed at treating cancer and other diseases.
- Biochemical Research : Its interactions with biological targets facilitate studies on cellular pathways and enzyme functions.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Pyridinylboronic acid | Pyridine ring without morpholine | Moderate anticancer activity |
| 2-Bromo-5-fluoropyridine | Bromine substitution on pyridine | Effective in cross-coupling |
| Phenylmorpholines | Morpholine ring linked to phenyl | Diverse biological activities |
Q & A
Basic: What synthetic strategies are recommended for preparing [5-fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid?
Boronic acids are typically synthesized via intermediates like boronic esters or prodrugs due to challenges in purification and stability during multi-step reactions. For aromatic boronic acids, cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors and palladium catalysts are common. The morpholine and fluorine substituents may require protection during synthesis to avoid side reactions. Computational tools can aid in optimizing reaction conditions for regioselectivity .
Advanced: How can computational modeling improve the design of boronic acid-based enzyme inhibitors?
Rational drug design using molecular docking or density functional theory (DFT) simulations can predict binding affinities between the boronic acid moiety and target enzymes (e.g., proteases). For example, the morpholine group in this compound may enhance solubility or mimic transition-state intermediates in enzyme-substrate interactions. Adjusting substituent positions via computational screening can optimize steric and electronic compatibility with active sites .
Basic: What analytical techniques are suitable for characterizing this boronic acid?
Key methods include:
- NMR spectroscopy : B and F NMR confirm boron environment and fluorine substitution.
- HPLC : Purity assessment using reverse-phase columns with UV detection.
- Mass spectrometry : Electrospray ionization (ESI-MS) is preferred for intact molecular ion detection, while MALDI-MS may require derivatization (e.g., diol esterification) to prevent boroxine formation .
Advanced: How can MALDI-MS analysis be optimized to avoid dehydration/cyclization artifacts?
Boronic acids undergo dehydration to form boroxines, complicating MALDI-MS analysis. Derivatization with diols (e.g., pinacol) or sugars stabilizes the boronic acid as a cyclic ester, suppressing trimerization. For example, incubating the compound with 2,3-butanedione prior to MALDI-MS enhances signal clarity and reduces fragmentation .
Basic: What factors influence the stability of this compound during storage?
Stability is affected by:
- Moisture : Boronic acids hydrolyze in aqueous environments; store under inert gas (N/Ar) at 0–6°C .
- Temperature : Thermal gravimetric analysis (TGA) shows degradation onset varies with substituents. Pyridine-based boronic acids typically degrade above 200°C .
Advanced: How does buffer composition affect boronic acid selectivity in glycoprotein binding studies?
Secondary interactions (e.g., hydrophobic or ionic) between the morpholine group and non-glycosylated proteins can reduce selectivity. Adjusting buffer pH and ionic strength minimizes nonspecific binding. For example, high-pH borate buffers enhance boronate ester formation with glycoprotein cis-diols while suppressing interference from non-target proteins .
Basic: What applications exist for this compound in biochemical sensing?
Boronic acids bind diol-containing biomolecules (e.g., bacterial glycans). Functionalizing carbon dots or polymers with this compound enables fluorescent biosensors for Gram-positive bacteria detection via surface glycolipid interactions. Optimization involves balancing binding affinity (morpholine’s role) and fluorescence quenching resistance .
Advanced: How can thermal stability data guide material science applications?
TGA reveals decomposition thresholds and degradation pathways. Pyridine and morpholine substituents may enhance thermal resistance by stabilizing the aromatic core. For flame-retardant applications, compare degradation temperatures (>300°C) and char residue yields with other boronic acids .
Basic: What precautions are necessary when handling this compound?
- Toxicity : Avoid inhalation or skin contact; use fume hoods and PPE.
- Reactivity : Susceptible to oxidation; store under inert atmosphere.
- Solubility : Test in aprotic solvents (e.g., DMF, THF) for reactions .
Advanced: How can substrate mimicry strategies enhance its therapeutic potential?
By mimicking peptide or carbohydrate substrates, the boronic acid can irreversibly inhibit enzymes like proteases. For example, substituting the pyridine ring with bioisosteric groups (e.g., morpholine for improved pharmacokinetics) while retaining boron’s electrophilic character enables transition-state analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
